5-Bromo-2-benzyloxy-6-methylpyridine Lipophilicity Comparison: XLogP3 Differential vs. Regioisomers
5-Bromo-2-benzyloxy-6-methylpyridine exhibits a computed XLogP3 value of 4.1, indicating substantial lipophilicity that differs from structurally related regioisomers [1]. The consensus Log Po/w calculated across five prediction methods is 3.51, with individual method values ranging from iLOGP 2.74 to XLOGP3 4.12 . This lipophilicity profile affects both chromatographic behavior and membrane permeability in biological systems, and differs from that of alternative isomers which may have different lipophilicity characteristics due to altered electronic distribution.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.1 |
| Comparator Or Baseline | No direct comparator data available for regioisomers in same computational model; class-level inference based on substitution pattern effects |
| Quantified Difference | XLogP3 = 4.1 (target compound) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
Lipophilicity differences between regioisomers influence chromatographic purification conditions and compound handling in medicinal chemistry workflows, making isomer selection non-trivial for reproducible synthesis.
- [1] PubChem. 5-Bromo-2-benzyloxy-6-methylpyridine. Compound Summary CID 14712458. Computed Properties section. View Source
